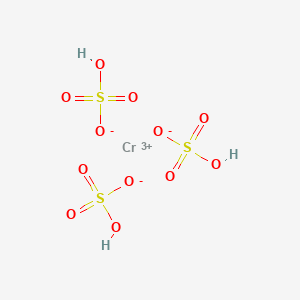

Chromium(3+);hydrogen sulfate

概要

説明

Synthesis Analysis

The CrIII-based sulfates are characterized by X-ray powder diffraction, thermogravimetric, and magnetic susceptibility measurements . The synthesis of chromium(III) sulfates involves complex processes, and the exact method can vary depending on the specific conditions .Molecular Structure Analysis

The nuclear and magnetic structures of Cr2 (SO4)3 at 10K are determined, the structure type of (H3O) [Cr (SO4)2] is established, and the crystal structure of (H5O2) [Cr (H2O)2 (SO4)2] is firmly stipulated .Chemical Reactions Analysis

Chromium ions are known to react with water molecules in the solution. A hydrogen ion is lost from one of the ligand water molecules . The chemistry of the higher oxidation states is dominated by the tetrahedral oxyanions of Cr (VI), namely, chromate (CrO −2 4 ), hydrogen chromate (HCrO −1 4 ), and dichromate (Cr 2 O −2 7 ) .Physical and Chemical Properties Analysis

Chromium(3+);hydrogen sulfate has a molecular weight of 343.2 g/mol. It has 3 hydrogen bond donors and 12 hydrogen bond acceptors . It is a white, odorless, crystalline solid that is soluble in water.科学的研究の応用

Chromium Transformations in Natural Environments

Chromium is widely utilized in industries, leading to its prevalence in the environment, particularly in its trivalent (Cr(III)) and hexavalent (Cr(VI)) forms. In natural settings, the oxidation state of chromium significantly influences its biological impact, with Cr(III) being relatively non-toxic and Cr(VI) being highly hazardous. The interaction of chromium with biological and abiological processes, especially the reduction of Cr(VI) to the less toxic Cr(III), is crucial. Certain bacteria can reduce Cr(VI) to Cr(III), with the reduction process being influenced by factors like aeration, pH, and the presence of other reducing agents such as ferrous iron or hydrogen sulfide. This knowledge is pivotal in managing chromium pollution and understanding its environmental behavior (Fendorf, Wielinga, & Hansel, 2000).

Bacterial Resistance Mechanisms to Chromium Compounds

Bacteria have developed mechanisms to resist the toxicity of chromium compounds. These mechanisms include the efflux of chromate ions from cells and the reduction of toxic Cr(VI) to the less toxic Cr(III). Chromate efflux is an energy-dependent process, and chromate reductases are responsible for the reduction process, generating Cr(III) from Cr(VI). Understanding these bacterial mechanisms provides insights into bioremediation strategies for environments contaminated with chromium (Ramírez-Díaz et al., 2008).

Minimizing Chromium Usage in Leather Processing

Chromium(III) sulfate is commonly used in leather processing to stabilize collagen in hides and skins. However, its excessive use poses environmental and health risks. Studies have shown that maximum stability of collagen molecules is achieved at low chromium concentrations, indicating the potential to reduce chromium usage without compromising the leather quality. This understanding could lead to more sustainable and environmentally friendly practices in the leather industry (Zhang et al., 2018).

Catalytic Applications of Chromium(III)

Chromium(III) has been utilized as a catalyst for the selective oxidation of sulfides to sulfoxides, showcasing its potential in chemical synthesis and industrial applications. The catalytic properties of chromium can be harnessed for various chemical processes, providing a pathway for efficient and selective chemical transformations (Supale & Gokavi, 2008).

Chromium Reduction by Sulfate-Reducing Bacteria

Sulfate-reducing bacteria (SRB) have shown the ability to reduce and precipitate chromium from aqueous environments, making them potential candidates for bioremediation of chromium-contaminated sites. The understanding of the chromium precipitation activity of these bacteria and their genetic characterization can inform strategies for using microorganisms to mitigate chromium pollution (Retnaningrum, Yulianti, & Wilopo, 2019).

Safety and Hazards

Chromium(3+);hydrogen sulfate may be harmful if swallowed in sufficient quantities. Symptoms of ingestion may include nausea, abdominal pain, vomiting, and diarrhea . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

The future research directions could involve studying the toxicological effects of Cr (VI) and Cr (III) and their mechanisms of toxicity and carcinogenicity . There is also interest in the ecology and biogeography of Cr (VI)-resistant microorganisms in inhospitable environments, and their use for detoxifying Cr (VI) and other applications .

作用機序

Target of Action

Chromium(III) primarily targets the beta subunit of mitochondrial ATP synthase , a crucial component in cellular energy production and metabolic regulation . This interaction influences physiological effects beyond insulin signaling . Chromium(III) is also involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids .

Mode of Action

Chromium(III) interacts with its targets, particularly the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . The interaction of Chromium(III) with its targets leads to changes in cellular energy production and metabolic regulation .

Biochemical Pathways

Chromium(III) affects several biochemical pathways. It plays a key role in nitrogen and chromium removal through the nitroreductase and chromate reductase enzymes . Nitroreductase requires nitrate and NADPH/NADH, while the chromium reductase pathway relies solely on NADPH/NADH .

Pharmacokinetics

The pharmacokinetics of Chromium(III) involve its absorption, distribution, metabolism, and excretion (ADME). Chromium(III) is considered an essential dietary trace element and is involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids . .

Result of Action

The interaction of Chromium(III) with its targets leads to changes in cellular energy production and metabolic regulation . It has been associated with enhanced insulin sensitivity and management of glucose metabolism . Excessive exposure to chromium(iii) can lead to toxicity and numerous pathophysiological defects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chromium(III). For instance, the toxicity of Chromium(III) is closely related to its oxidation state . Trivalent Chromium(III) is relatively innocuous, while hexavalent Chromium(VI) is considered more toxic . The environmental presence of Chromium(III) and Chromium(VI) can influence the compound’s action.

生化学分析

Biochemical Properties

Chromium(3+);hydrogen sulfate can interact with various biomolecules. Chromium-induced free radicals lead to changes in cell signaling that plays an important role in the carcinogenic mechanism of Cr (VI). Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. Chronic exposure and bioaccumulation of chromium can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Cr (III) forms complexes with peptides, proteins, and DNA, leading to DNA–protein crosslinks and DNA breakage .

特性

IUPAC Name |

chromium(3+);hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWFXMFZPIQLE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH3O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39380-78-4 | |

| Record name | Chromium hydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)

![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)